

An In-depth Technical Guide to 4-Butyl-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: **4-Butyl-3-nitrobenzoic acid**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of **4-Butyl-3-nitrobenzoic acid**, with a focus on the tert-butyl isomer (4-tert-butyl-3-nitrobenzoic acid) for which more data is available. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Properties

4-tert-Butyl-3-nitrobenzoic acid is a derivative of benzoic acid with a tert-butyl group at the 4-position and a nitro group at the 3-position. Its chemical structure and key properties are summarized below.

Table 1: General Chemical Properties of 4-tert-Butyl-3-nitrobenzoic acid[1][2][3][4]

Property	Value
Chemical Name	4-tert-butyl-3-nitrobenzoic acid
CAS Number	59719-78-7
Molecular Formula	C ₁₁ H ₁₃ NO ₄
Molecular Weight	223.23 g/mol
Purity	Typically available at ≥95%
InChI Key	QIHHYQWNYKOHEV-UHFFFAOYSA-N

Table 2: Physicochemical Properties of 4-tert-Butyl-3-nitrobenzoic acid (Predicted and Experimental Analogs)

Property	Value	Notes
Melting Point	No experimental data found.	The isomer 4-tert-butyl-2-nitrobenzoic acid has a reported melting point of 138-143 °C.
Boiling Point	No experimental data found.	
Solubility	No specific data found.	Nitrobenzoic acids are generally soluble in oxygenated and chlorinated solvents.
pKa	No experimental data found.	The pKa of 3-nitrobenzoic acid is 3.47, suggesting the nitro group increases acidity compared to benzoic acid.

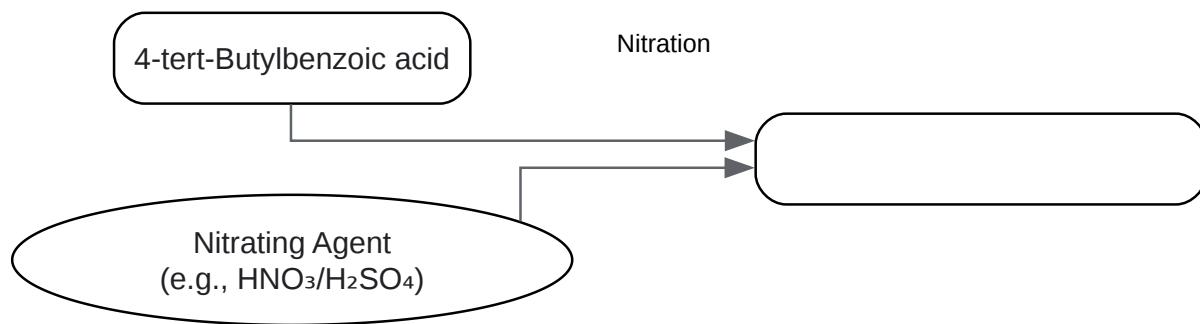
Synthesis

A definitive, detailed experimental protocol for the synthesis of 4-tert-butyl-3-nitrobenzoic acid is not readily available in the searched literature. However, a general synthetic approach can be

inferred from the synthesis of related substituted nitrobenzoic acids. A plausible synthetic route would involve the nitration of 4-tert-butylbenzoic acid.

Logical Synthesis Workflow

The synthesis would likely proceed via the electrophilic nitration of 4-tert-butylbenzoic acid. The tert-butyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Due to steric hindrance from the bulky tert-butyl group at the ortho position, the nitration is expected to predominantly occur at the meta position relative to the carboxylic acid, which is the 3-position.



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Caption: Plausible synthesis of 4-tert-Butyl-3-nitrobenzoic acid.

Example Experimental Protocol for a Related Compound: Synthesis of 4-substituted-3-nitrobenzoic acid[6]

The following is a general procedure for the nitration of a substituted benzoic acid, which could be adapted for the synthesis of 4-tert-butyl-3-nitrobenzoic acid.

Reagents and Conditions:[5]

- Starting material: 4-substituted benzoic acid
- Nitrating agent: Sodium nitrate (NaNO_3) in sulfuric acid (H_2SO_4)
- Temperature: 0 °C to room temperature

- Reaction time: 24 hours

Procedure:[5]

- The 4-substituted benzoic acid is slowly added to concentrated sulfuric acid at 0 °C.
- Sodium nitrate is then added portion-wise while maintaining the temperature at 0 °C.
- The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature and stirred for 24 hours.
- The reaction is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration.
- The crude product is washed with water and can be further purified by recrystallization.

Spectral Data

No experimental spectra for 4-tert-butyl-3-nitrobenzoic acid were found in the available literature. The following sections provide expected spectral characteristics based on the analysis of structurally related compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 4-tert-butyl-3-nitrobenzoic acid is expected to show the following signals:

- A singlet for the nine equivalent protons of the tert-butyl group.
- Three aromatic protons exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show:

- A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.

- Six distinct signals for the aromatic carbons, including the carbon of the carboxylic acid group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating tert-butyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic absorption bands for:

- O-H stretching of the carboxylic acid (broad band).
- C=O stretching of the carboxylic acid.
- N-O stretching of the nitro group (asymmetric and symmetric).
- C-H stretching of the aromatic ring and the tert-butyl group.
- Aromatic C=C stretching.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (223.23 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and fragmentation of the tert-butyl group.

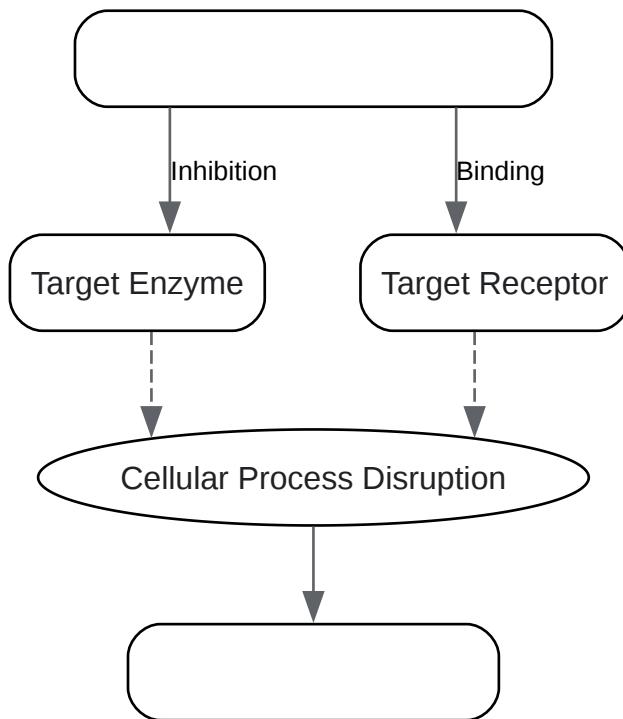
Biological Activity

There is limited specific information on the biological activity of 4-tert-butyl-3-nitrobenzoic acid. However, nitrobenzoic acid derivatives are recognized as important intermediates in the synthesis of various pharmacologically interesting heterocyclic compounds.^[6] Some studies have explored the biological activities of related nitrobenzoic acid derivatives. For example, certain derivatives have been investigated for their potential as antitrypanosomal agents and as enteropeptidase inhibitors for the treatment of obesity.^[7] Additionally, some nitro-substituted benzoic acid derivatives have been noted for their potential antimicrobial properties.^[8]

Potential Signaling Pathway Involvement (Hypothetical)

Given the general interest in nitroaromatic compounds in drug discovery, 4-tert-butyl-3-nitrobenzoic acid could potentially interact with various biological targets. The nitro group can

be bioreduced to form reactive intermediates that may interact with cellular macromolecules. The overall structure could serve as a scaffold for the design of enzyme inhibitors or receptor ligands.



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Caption: Hypothetical interaction with biological targets.

Conclusion

4-tert-Butyl-3-nitrobenzoic acid is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties and biological activity are currently scarce, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications.

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